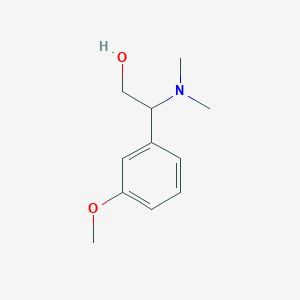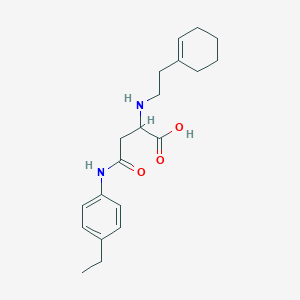![molecular formula C10H9N5S B12128298 3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B12128298.png)
3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazin-6-amina es un compuesto heterocíclico que combina las características estructurales de los anillos triazol y tiadiazina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-fenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazin-6-amina normalmente implica la reacción de 4-amino-3-fenil-5-mercapto-1,2,4-triazol con α-bromoacetofenona en dimetilformamida (DMF) seca en presencia de carbonato de potasio. La mezcla de reacción se calienta durante un tiempo específico, seguido de la adición de ácido p-toluensulfónico para facilitar la ciclación .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, el disolvente y los catalizadores, para lograr mayores rendimientos y pureza adecuados para aplicaciones industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-fenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazin-6-amina experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo fenilo o en la parte triazol.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en etanol o hidruro de litio y aluminio en éter.
Sustitución: Reactivos halogenados como el bromo o el cloro en presencia de una base.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
Química
En química, 3-fenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazin-6-amina se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la creación de derivados con propiedades personalizadas para aplicaciones específicas .
Biología y Medicina
Este compuesto presenta una gama de actividades biológicas, incluidas propiedades antimicrobianas, anticancerígenas y antiinflamatorias. Se ha estudiado su potencial como agente terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas .
Industria
En el sector industrial, este compuesto se está explorando para su posible uso en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad. También se puede utilizar en la síntesis de colorantes, pigmentos y otros productos químicos especiales .
Mecanismo De Acción
El mecanismo de acción de 3-fenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazin-6-amina implica su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones anticancerígenas, puede inhibir las enzimas implicadas en la proliferación celular o inducir la apoptosis en las células cancerosas. La capacidad del compuesto para formar enlaces de hidrógeno e interactuar con varios receptores lo convierte en un farmacóforo versátil .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina: Estos compuestos comparten una estructura central similar pero difieren en sus sustituyentes, lo que lleva a variaciones en sus actividades biológicas y aplicaciones.
1,2,4-triazolo[5,1-b][1,3,5]tiadiazinas: Otra forma isomérica con propiedades y usos distintos.
1,2,3-triazolo[5,1-b][1,3,4]tiadiazinas: Al diferir en la posición de los átomos de nitrógeno, estos compuestos presentan una reactividad y perfiles biológicos únicos.
Singularidad
3-fenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazin-6-amina destaca por su patrón de sustitución específico, que le confiere propiedades químicas y biológicas únicas. Su capacidad para interactuar con múltiples objetivos moleculares y su versatilidad para experimentar diversas reacciones químicas la convierten en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Fórmula molecular |
C10H9N5S |
|---|---|
Peso molecular |
231.28 g/mol |
Nombre IUPAC |
3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine |
InChI |
InChI=1S/C10H9N5S/c11-8-6-16-10-13-12-9(15(10)14-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14) |
Clave InChI |
UGYIEDLFLWOBFA-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12128219.png)
![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)
![5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one](/img/structure/B12128225.png)


![[Hydroxy(pyridin-4-yl)methyl]phosphonic acid](/img/structure/B12128232.png)
![5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]-](/img/structure/B12128244.png)
![N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12128248.png)
![methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12128257.png)

![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128265.png)

![5-(3-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12128281.png)
